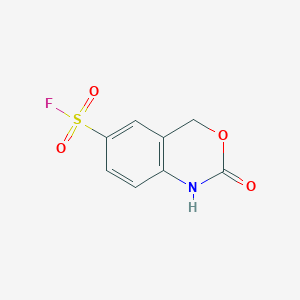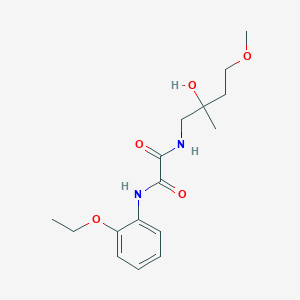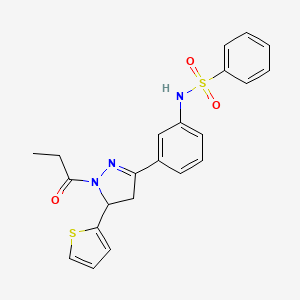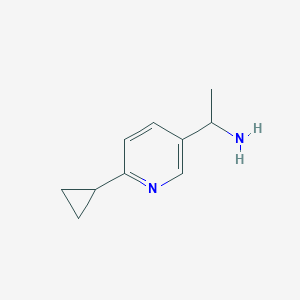![molecular formula C19H17BrN4O2 B2532830 2-(4-bromobenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione CAS No. 941937-08-2](/img/structure/B2532830.png)
2-(4-bromobenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromobenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione is a useful research compound. Its molecular formula is C19H17BrN4O2 and its molecular weight is 413.275. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Overview of Triazine Compounds
Triazine compounds, including structures similar to 2-(4-bromobenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione, have been extensively studied in medicinal chemistry due to their diverse biological activities. These compounds are recognized for their potential in various pharmacological applications, ranging from antibacterial and antifungal to anti-cancer, antiviral, and anti-inflammatory agents. The triazine nucleus is considered an interesting core moiety for drug development, underscoring its significance in future pharmaceutical research (Verma, Sinha, & Bansal, 2019).
Application in CO2 Capture and Conversion
Another important application area for triazine-based compounds is in the field of environmental science, particularly in CO2 capture and conversion. Nitrogen-doped porous polymers, including covalent triazine frameworks (CTFs), have emerged as promising materials for CO2 sequestration due to their high surface area, structural tunability, and physicochemical stability. These materials are being explored for their potential to address the challenges of CO2 emissions and climate change, highlighting the versatility of triazine-based structures in addressing global environmental issues (Mukhtar et al., 2020).
Advancements in Antitumor Activities
In oncology research, derivatives of 1,2,3-triazines, including those related to the specified compound, have shown a broad spectrum of antitumor activities. These compounds exhibit antibacterial, antifungal, antiviral, antiproliferative, analgesic, and anti-inflammatory properties, making them potential scaffolds for developing antitumor agents. Their simple synthesis and significant efficacy position these molecules as promising candidates for cancer therapy advancements (Cascioferro et al., 2017).
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit a wide range of biological activities, including anti-asthmatic, anti-inflammatory, anti-cancer, anti-thrombotic, anti-bacterial, anti-metabolic, anti-diabetic, anti-amoebic, anti-convulsant, anti-proliferative activities, human carbonic anhydrase inhibition, cell cycle protein-dependent kinase 2 inhibition, a competitive activity, hcrf1 receptor antagonism, and cgrp receptor antagonism .
Mode of Action
It is suggested that the compound may interact with its targets, leading to changes in cellular processes .
Biochemical Pathways
Based on the wide range of biological activities exhibited by similar compounds, it can be inferred that multiple biochemical pathways may be affected .
Result of Action
Similar compounds have been shown to exhibit significant cellular growth inhibitory activity, induce apoptosis in a concentration-dependent manner, and show effective microtubule protein polymerization inhibition .
Properties
IUPAC Name |
2-[(4-bromophenyl)methyl]-8-(4-methylphenyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN4O2/c1-13-2-8-16(9-3-13)22-10-11-23-17(25)18(26)24(21-19(22)23)12-14-4-6-15(20)7-5-14/h2-9H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYOJOURWWUDDBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN3C2=NN(C(=O)C3=O)CC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Bromo-3-(difluoromethyl)-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine](/img/structure/B2532747.png)





![[4-(1-Methylimidazol-2-yl)morpholin-2-yl]methanol](/img/structure/B2532755.png)

![6-Oxa-1-azaspiro[3.3]heptane, trifluoroacetic acid](/img/structure/B2532758.png)
![2-[(3R,5S)-5-(methoxycarbonyl)pyrrolidin-3-yl]aceticacidhydrochloride](/img/structure/B2532761.png)

![(2E)-2-CYANO-N-(4-ACETAMIDOPHENYL)-3-{3-ETHOXY-4-[(4-FLUOROPHENYL)METHOXY]PHENYL}PROP-2-ENAMIDE](/img/structure/B2532766.png)

amino}-1lambda6-thiolane-1,1-dione](/img/structure/B2532769.png)
